3-Methyl Substitution Confers >300-Fold Gain in Human DHODH Inhibitory Potency Relative to the Unsubstituted Scaffold
The target compound demonstrates measurable inhibition of human dihydroorotate dehydrogenase (hDHODH) with an IC₅₀ of 330 nM, whereas the direct des-methyl analog 1-(3,4-dihydroquinolin-1(2H)-yl)ethanone (CAS 4169-19-1) is essentially inactive against the same enzyme with an IC₅₀ exceeding 100,000 nM [1]. Both values were determined using DCIP-reduction-based indirect assays with dihydroorotate (DHO) as substrate, ensuring comparable experimental contexts [1]. The calculated potency gain exceeds 300-fold (100,000/330 ≈ 303), establishing the 3-methyl group as an essential pharmacophoric element for hDHODH engagement within this scaffold class.
| Evidence Dimension | Human DHODH enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 330 nM |
| Comparator Or Baseline | 1-(3,4-Dihydroquinolin-1(2H)-yl)ethanone (CAS 4169-19-1): IC₅₀ > 100,000 nM |
| Quantified Difference | >303-fold increased potency for the 3-methyl compound |
| Conditions | Recombinant human DHODH; DHO substrate; DCIP reduction-based indirect assay; 4 sec interval measurement over 60 sec [1] |
Why This Matters
A >300-fold potency difference driven by a single methyl group dictates that generic dihydroquinoline ethanones cannot serve as functional surrogates; procurement of the exact 3-methyl regioisomer is essential for hDHODH-targeted screening campaigns.
- [1] BindingDB. BDBM50523230 (3-methyl compound): hDHODH IC₅₀ = 330 nM. BDBM50538344 (des-methyl analog): hDHODH IC₅₀ > 100,000 nM. Curated by ChEMBL. (2021–2022). View Source
